molecular formula C16H17ClN2O2S B2394966 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide CAS No. 1376365-45-5

5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide

カタログ番号 B2394966
CAS番号: 1376365-45-5
分子量: 336.83
InChIキー: WTYWWKQFBHECDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action and has demonstrated promising results in preclinical studies. In

作用機序

The mechanism of action of 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in cell proliferation, survival, and differentiation. Inhibition of CK2 by 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells. This unique mechanism of action suggests that 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide may have advantages over other cancer drugs that target different pathways.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have biochemical and physiological effects in preclinical studies. Inhibition of CK2 by 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide leads to the activation of p53 and the induction of apoptosis in cancer cells. In addition, 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. These findings suggest that 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide may have potential as a cancer therapy.

実験室実験の利点と制限

One advantage of using 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide in lab experiments is its unique mechanism of action. This compound targets the protein kinase CK2, which plays a role in cell proliferation, survival, and differentiation. In addition, 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have synergistic effects when used in combination with other cancer drugs, such as paclitaxel and doxorubicin. However, one limitation of using 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration schedule for this compound.

将来の方向性

There are several future directions for research on 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide. One direction is to further explore its potential as a cancer therapy. Preclinical studies have shown promising results, but further studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential use in combination with other cancer drugs. 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have synergistic effects with paclitaxel and doxorubicin, but further studies are needed to determine its potential use in combination with other drugs. Finally, future studies could investigate the potential use of 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide in other diseases, such as autoimmune diseases and inflammatory disorders.

合成法

The synthesis of 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide involves several steps, including the preparation of the starting materials and the coupling reaction. The starting materials include 4-chlorobenzaldehyde, ethyl cyanoacetate, and 3-mercapto-1,2,4-triazole. The coupling reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as triethylamine (TEA). The final product is then purified by column chromatography.

科学的研究の応用

5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide has been shown to have synergistic effects when used in combination with other cancer drugs, such as paclitaxel and doxorubicin. These findings suggest that 5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide may have therapeutic potential in the treatment of cancer.

特性

IUPAC Name

5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-13-6-4-12(5-7-13)14(20)2-1-3-15(21)19-16(10-18)8-9-22-11-16/h4-7H,1-3,8-9,11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYWWKQFBHECDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)CCCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-oxopentanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。